molecular formula C13H27BrN2O3 B096968 Methyl leucylleucinate--hydrogen bromide (1/1) CAS No. 16689-14-8

Methyl leucylleucinate--hydrogen bromide (1/1)

Cat. No.: B096968
CAS No.: 16689-14-8
M. Wt: 339.27 g/mol
InChI Key: QIPBCIHWFATZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucine, L-leucyl-, methyl ester, monohydrobromide (CAS: 16689-14-8; molecular formula: C₁₃H₂₆N₂O₃·HBr) is a dipeptide derivative consisting of two L-leucine residues linked by a peptide bond, with a methyl ester group at the C-terminus and a hydrobromic acid salt at the N-terminus . This compound is synthesized via lysosomally mediated condensation of L-leucine methyl ester (Leu-OMe) in the presence of monocytes or polymorphonuclear leukocytes (PMNs), forming L-leucyl-L-leucine methyl ester (LLOMe) hydrobromide . Its primary biological role involves selective elimination of cytotoxic lymphocytes (e.g., natural killer cells) through lysosomal pathway stress induction, making it a tool for studying immune cell regulation .

Properties

IUPAC Name

methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPBCIHWFATZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585203
Record name Methyl leucylleucinate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16689-14-8
Record name Methyl leucylleucinate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Leu-Leu-ome HBr primarily targets immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells. These cells play crucial roles in the immune response, with functions ranging from pathogen destruction to the regulation of inflammation.

Mode of Action

The compound interacts with its targets by inducing protease-dependent cell death, also known as apoptosis. This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.

Biochemical Pathways

Leu-Leu-ome HBr affects the apoptosis pathway within the targeted immune cells. It is condensed into a membranolytic polymer via the transpeptidase action of cathepsin C within lysosomes. This leads to the disruption of the lysosomal membrane, causing the release of lysosomal enzymes into the cytosol and ultimately leading to cell death.

Result of Action

The primary result of Leu-Leu-ome HBr’s action is the induction of apoptosis in targeted immune cells. This can lead to a decrease in the number of these cells, potentially affecting the body’s immune response.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of Leu-Leu-ome Hydrobromide involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leu-Leu-ome Hydrobromide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Leu-Leu-ome Hydrobromide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Leu-Leu-ome Hydrobromide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Transport and Distribution

Leu-Leu-ome Hydrobromide is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Biological Activity

L-Leucine, L-leucyl-, methyl ester, monohydrobromide (commonly referred to as Leu-Leu-OMe) is a dipeptide derivative of L-leucine that has been extensively studied for its biological activities, particularly its immunosuppressive properties. This article reviews the compound's biological activity, focusing on its effects on various immune cells, mechanisms of action, and potential therapeutic applications.

Overview of L-Leucine and Its Derivatives

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation. The methyl ester form of L-leucine enhances its lipophilicity, potentially influencing its absorption and bioactivity. The compound under discussion, L-leucyl-L-leucine methyl ester, has been shown to exhibit selective toxicity towards certain immune cell types.

Immunosuppressive Activity

Research indicates that Leu-Leu-OMe selectively ablates cytotoxic lymphocytes while sparing helper T cells and B cells. The following key findings summarize its immunosuppressive activity:

  • Selective Cytotoxicity : Leu-Leu-OMe has been shown to eliminate natural killer (NK) cell function without affecting the proliferation of other lymphocyte populations. Studies demonstrated that concentrations sufficient to deplete NK cells did not impact the viability or function of several tumor lines and lymphocyte types .
  • Mechanism of Action : The cytotoxic effects are mediated through the production of membranolytic metabolites by a lysosomal thiol protease known as dipeptidyl peptidase I (DPPI). This enzyme is present in higher concentrations in cytotoxic lymphocytes than in other cell types, making them more susceptible to Leu-Leu-OMe .

Mechanisms Underlying Cytotoxicity

The mechanism by which Leu-Leu-OMe exerts its effects involves several steps:

  • Uptake by Lymphocytes : The compound is taken up by immune cells via a novel dipeptide-specific facilitated transport system. This uptake is crucial for its cytotoxic action .
  • Activation of DPPI : Once inside the cytotoxic lymphocytes, Leu-Leu-OMe is processed by DPPI, leading to the formation of toxic metabolites that disrupt cell membranes .
  • Impact on Immune Response : The depletion of NK cells and cytotoxic T lymphocytes (CTLs) results in a compromised immune response, which could be beneficial in conditions where immune suppression is desired, such as transplant rejection or autoimmune diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of Leu-Leu-OMe:

  • Study on Human Lymphocytes : A study demonstrated that exposure to Leu-Leu-OMe resulted in a significant reduction in cytotoxic lymphocyte populations while maintaining the functionality of helper T cells and B cells. This selective killing was attributed to the differential expression of DPPI among lymphocyte subsets .
  • Animal Models : In murine models, administration of Leu-Leu-OMe led to reduced activity of NK cells and CTLs, indicating potential applications in modulating immune responses during graft-versus-host disease (GVHD) or other inflammatory conditions .

Potential Therapeutic Applications

Given its immunosuppressive properties, Leu-Leu-OMe may have several therapeutic applications:

  • Transplantation : It could be used to prevent organ rejection by selectively depleting cytotoxic lymphocytes involved in graft rejection.
  • Autoimmune Diseases : By modulating immune responses, it may offer a new avenue for treating autoimmune diseases where overactive lymphocyte responses are detrimental.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity
L-Leucyl-L-Leucine Methyl Ester Hydrobromide C₁₃H₂₆N₂O₃·HBr 339.27 Dipeptide ester with hydrobromide salt; lysosomotropic Eliminates cytotoxic lymphocytes via lysosomal stress; species-specific effects
L-Leucyl-L-Leucine Methyl Ester Hydrochloride C₁₃H₂₇ClN₂O₃ 294.82 Hydrochloride salt variant Similar lysosomotropic activity but differs in solubility (DMSO: 736.88 mM vs. H₂O: 294.75 mM)
L-Leucine Methyl Ester Hydrochloride C₇H₁₆ClNO₂ 181.66 Monomeric amino acid ester Induces lysosomal swelling; weaker cytotoxicity compared to dipeptide esters
L-Alanine Methyl Ester Hydrochloride C₄H₁₀ClNO₂ 139.58 Smaller side chain (methyl vs. isobutyl) Causes lysosomal expansion but lacks lymphocyte-specific toxicity
Terephthaloyl Bis(L-Leucine Methyl Ester) C₂₄H₃₆N₂O₆ 448.56 Polymerizable dipeptide ester Used in poly(diacylhydrazine) synthesis; no direct immune-modulatory role

Preparation Methods

Peptide Coupling via Activated Carboxyl Groups

The carboxyl group of L-leucine is activated using sterically hindered acid chlorides (e.g., pivaloyl chloride) or alkyl chloroformates (e.g., isobutyl chloroformate) in the presence of a base such as N-methylmorpholine. This activation minimizes racemization, a critical concern when coupling enantiomer-enriched amino acids. For example, in a patented method for analogous dipeptides, N-formyl-L-leucine is coupled to L-tert-leucine-N-methylamide using isobutyl chloroformate, yielding a product with >98% enantiomeric excess. Adapting this method for LLME hydrobromide would involve substituting L-leucine methyl ester for L-tert-leucine-N-methylamide.

Step-by-Step Synthesis Protocols

Activation and Coupling

  • Activation of L-Leucine :

    • Dissolve L-leucine (1.31 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

    • Add N-methylmorpholine (1.1 mL, 10 mmol) and cool to -20°C.

    • Introduce isobutyl chloroformate (1.3 mL, 10 mmol) dropwise, stirring for 30 minutes.

  • Coupling with L-Leucine Methyl Ester :

    • Add L-leucine methyl ester hydrochloride (1.94 g, 10 mmol) dissolved in THF (10 mL) to the activated leucine.

    • Stir at 0°C for 2 hours, then warm to room temperature.

  • Workup :

    • Quench with aqueous HCl (1M, 50 mL) and extract with isopropyl acetate (3 × 30 mL).

    • Wash organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄.

Salt Formation

  • Hydrobromide Precipitation :

    • Dissolve the crude dipeptide ester in ethanol (10 mL) and treat with 48% HBr (1.2 equiv).

    • Concentrate under reduced pressure and recrystallize from ethanol/diethyl ether to yield LLME hydrobromide as a crystalline solid.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Activation : Reactions conducted at -20°C to 0°C reduce racemization, preserving enantiomeric excess (>98%).

  • Solvent Selection : Ethyl acetate and THF are preferred for their inertness and compatibility with peptide couplings.

ParameterOptimal RangeImpact on Yield
Temperature-20°C to 0°CPrevents epimerization
SolventTHF/Ethyl acetateEnhances solubility
Activating AgentIsobutyl chloroformate85–90% yield

Purification Strategies

  • Crystallization : LLME hydrobromide is recrystallized from ethanol or isopropyl acetate/heptane mixtures, achieving ≥95% purity.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual starting materials.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 1.65–1.75 (m, 12H, Leu CH₂/CH), 3.70 (s, 3H, OCH₃), 4.25 (t, 1H, α-CH), 4.45 (t, 1H, α-CH).

  • HPLC : Retention time = 6.8 min (C18, 30% acetonitrile/70% water).

Purity and Stability

  • Purity : ≥95% by HPLC.

  • Storage : Stable for ≥4 years at -20°C as a crystalline solid.

Comparative Analysis of Methodologies

Biological vs. Chemical Synthesis

MethodYieldPurityScalability
Lysosomal condensation<5%VariableLow
Chemical coupling80–90%≥95%High

Cost-Effectiveness

  • Activating Agents : Isobutyl chloroformate ($0.50/g) outperforms carbodiimides ($2.00/g) in cost.

  • Solvents : Ethyl acetate ($0.30/L) is economically favorable over DMF ($1.20/L).

Challenges and Mitigation Strategies

Racemization During Coupling

  • Cause : Base-catalyzed epimerization at the α-carbon.

  • Solution : Use sterically hindered bases (e.g., N-methylmorpholine) and low temperatures.

Byproduct Formation

  • Cause : Incomplete activation or hydrolysis of the chloroformate intermediate.

  • Solution : Strict anhydrous conditions and stoichiometric control.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems : Reduce reaction times from hours to minutes.

  • In-line Analytics : Real-time HPLC monitoring ensures consistent quality.

Environmental Impact

  • Solvent Recovery : >90% of ethyl acetate is recycled via distillation.

  • Waste Reduction : Catalytic methods minimize HBr usage .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for L-Leucine, L-leucyl-, methyl ester, monohydrobromide, and what analytical techniques validate its purity?

  • Synthesis : The compound is synthesized via condensation of L-Leucine methyl ester using coupling reagents like triphosgene or carbodiimides. Hydrobromic acid (HBr) is used to form the monohydrobromide salt (e.g., via reflux in HBr as described for similar compounds) .
  • Characterization : Techniques include:

  • NMR : To confirm stereochemistry and backbone structure (e.g., chiral centers at C2 and C4 positions).
  • LC-MS : Verifies molecular weight (339.27 g/mol, C₁₃H₂₇BrN₂O₃) .
  • Melting Point : Compare observed values (e.g., ~149–151°C for hydrochloride analogs) to literature .
  • Optical Rotation : Measure using polarimetry (e.g., +13° for hydrochloride derivatives in water) .

Q. How does solubility in aqueous vs. organic solvents impact experimental design for biological assays?

  • The compound is hygroscopic and typically soluble in polar solvents (water, methanol) but less so in non-polar solvents. For cell-based assays, dissolve in PBS or DMEM at ≤10 mM, filtering to remove particulates. Solvent stability studies (e.g., HPLC monitoring over 24h) ensure no ester hydrolysis occurs .

Q. What standard assays are used to evaluate its immunosuppressive activity in vitro?

  • Cytotoxicity Assays : Treat mixed lymphocyte populations (e.g., human PBMCs) and measure NK cell depletion via flow cytometry (CD56+/CD16+ markers) .
  • Lysosomal Stress Tests : Use LysoTracker Red staining to quantify lysosomal membrane permeabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity mechanisms (e.g., lysosomal stress vs. direct receptor modulation)?

  • Methodological Approach :

  • Compare dose-response curves in NK cells vs. non-immune cells to assess selectivity.
  • Use inhibitors like bafilomycin A1 (lysosomal acidification blocker) to isolate lysosomal effects.
  • Conduct receptor binding assays (e.g., NMDA receptor competition studies, given structural similarity to other leucine derivatives) .
    • Data Analysis : Cross-validate with transcriptomics (e.g., RNA-seq for lysosomal genes) and proteomics .

Q. What strategies optimize stability during long-term storage for in vivo studies?

  • Storage Conditions :

  • Powder : -20°C under argon to prevent hygroscopic degradation.
  • Solution : Prepare fresh in PBS (pH 7.4) or store at -80°C for ≤1 month. Avoid freeze-thaw cycles .
    • Stability Testing : Monitor via LC-MS for decomposition products (e.g., free leucine or ester hydrolysis) .

Q. How do structural modifications (e.g., hydrochloride vs. hydrobromide salts) affect bioactivity and crystallization?

  • Comparative Studies :

  • Hydrobromide salts often exhibit higher solubility in aqueous buffers than hydrochlorides.
  • X-ray crystallography can reveal differences in salt bridging and crystal packing .
    • Bioactivity : Compare IC₅₀ values in NK cell assays; hydrobromide may enhance lysosomal uptake due to bromide ion effects .

Q. What in vivo models are appropriate for studying its immunosuppressive effects without off-target toxicity?

  • Model Selection :

  • Mice : Use C57BL/6 strains with adoptive transfer of human NK cells.
  • Dosing : 5–10 mg/kg intraperitoneal, with pharmacokinetic profiling (plasma half-life ~2h).
    • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Methodological Frameworks

  • PICO for Experimental Design :

    • Population : NK cells or mixed lymphocyte cultures.
    • Intervention : Dose-dependent treatment (0.1–100 μM).
    • Comparison : Untreated controls or hydrochloride analogs.
    • Outcome : % NK cell depletion, lysosomal integrity .
  • FINER Criteria for Novelty : Ensure studies address gaps in lysosomal vs. receptor-mediated mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.